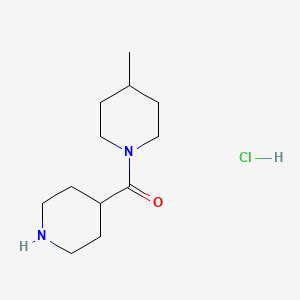
(4-メチルピペリジン-1-イル)(ピペリジン-4-イル)メタノン塩酸塩
説明
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
中枢神経系(CNS)への影響
“(4-メチルピペリジン-1-イル)(ピペリジン-4-イル)メタノン塩酸塩”と類似の化合物は、投与量に応じて、中枢神経系(CNS)の抑制剤または刺激剤として作用することが判明しています .
抗結核活性
研究によると、これらのタイプの化合物は抗結核活性を有する可能性があることが示されています .
抗癌活性
“(4-メチルピペリジン-1-イル)(ピペリジン-4-イル)メタノン塩酸塩”および類似の化合物は、抗癌活性を有する可能性があることを示唆する証拠があります .
抗腫瘍活性
これらの化合物は、抗腫瘍効果の可能性についても研究されています .
抗白血病活性
特に、それらは抗白血病活性に関する研究で有望な結果を示しています .
その他の化合物の調製
“(4-メチルピペリジン-1-イル)(ピペリジン-4-イル)メタノン塩酸塩”は、他の複雑な化合物の調製に使用できます .
生物活性
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride, also known as a piperidine derivative, is a compound with significant potential in pharmacological applications. Its molecular formula is C₁₂H₂₃ClN₂O, and it is characterized by the presence of two piperidine rings and a ketone functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Research indicates that (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride exhibits various biological activities, particularly in the context of drug discovery. Key areas of investigation include:
- Cholinergic Activity : The compound has been studied for its interactions with cholinergic receptors, showing potential as a cholinesterase inhibitor. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Receptor Affinity : It has demonstrated affinity for several receptors, including histamine receptors and metabotropic glutamate receptors. Such interactions may contribute to its effects on the central nervous system (CNS) and highlight its potential in managing anxiety and mood disorders .
The mechanisms through which (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride exerts its biological effects are still under investigation. However, it is believed to function primarily through:
- Inhibition of Enzymes : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
- Receptor Modulation : Its interaction with various receptors can lead to modulation of neurotransmitter systems, influencing cognitive and behavioral outcomes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- CNS Effects : A study focusing on piperidine derivatives found that compounds similar to (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride exhibited anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders .
- Cholinesterase Inhibition : Research has shown that derivatives of this compound can significantly inhibit butyrylcholinesterase (BuChE), with IC₅₀ values indicating strong inhibitory activity. This property is particularly relevant for developing treatments for Alzheimer's disease .
- Comparative Studies : Comparative analyses with structurally similar compounds have demonstrated that variations in substituents can lead to differing biological activities, emphasizing the importance of structural optimization in drug design.
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone HCl | C₁₂H₂₃ClN₂O | Two piperidine rings | Cholinesterase inhibition |
| (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | C₁₁H₂₀N₂O | Contains a pyrrolidine ring | Moderate CNS activity |
| Piperidin-4-yl(o-tolyl)methanone HCl | C₁₃H₁₇ClN₂O | Features an o-tolyl group | Enhanced receptor affinity |
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSFGVQANDSOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383324 | |
| Record name | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-27-0 | |
| Record name | Piperidine, 4-methyl-1-(4-piperidinylcarbonyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















